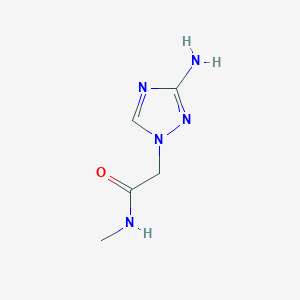
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide
説明
1,2,4-Triazole derivatives are compounds that contain a 1,2,4-triazole ring in their structure. These compounds are known for their multidirectional biological activity . They have been the subject of extensive research due to their significant antibacterial activity .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The exact structure of a specific 1,2,4-triazole derivative would depend on its specific substituents.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific substituents present on the triazole ring. Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .科学的研究の応用
Synthesis and Modification
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide and its analogs have been extensively studied for their chemical synthesis and potential as precursors in the development of various chemical compounds. A convenient approach for synthesizing related triazole carboxylic acid analogs and peptide compounds based on them has been demonstrated, highlighting the versatility of these compounds in chemical synthesis. The presence of amide and ester groups in the molecule allows for selective modification, opening avenues for the creation of biologically active compounds through combinatorial libraries of peptidomimetics (Pokhodylo et al., 2019).
Antimicrobial and Antitumor Activity
Compounds derived from this compound have shown promising antimicrobial activities against a variety of gram-negative and gram-positive bacteria and yeast. This highlights their potential in the development of new antimicrobial agents. Additionally, some derivatives have demonstrated potent antitumor activity, offering a promising avenue for the development of novel anticancer drugs (Behbehani et al., 2011).
Energetic Materials
The synthesis and characterization of insensitive energetic materials based on the structure of this compound derivatives have been explored. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional energetic materials like TNT. This research opens new paths for the development of safer energetic materials for military and civilian applications (Yu et al., 2017).
Analytical Chemistry Applications
In the realm of analytical chemistry, the detailed study of the infrared (IR) spectrum of N-methylacetamide components, including those similar to this compound, provides valuable insights. Understanding the contributions of different components to the amide I, II, and III bands helps in the interpretation of the IR spectrum of amide-containing compounds. This research has implications for organic chemistry, analytical chemistry, and chemical biology, aiding in the analysis of complex chemical systems (Ji et al., 2020).
作用機序
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .
Mode of Action
This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s function.
Biochemical Pathways
By inhibiting imidazoleglycerol-phosphate dehydratase, this compound disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that depend on histidine, including protein synthesis and cellular growth.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body.
Result of Action
The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production. This could potentially affect cellular growth and protein synthesis, given the role of histidine in these processes .
将来の方向性
生化学分析
Biochemical Properties
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been observed to interact with imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway . The interaction is competitive, inhibiting the enzyme’s activity and thereby affecting the production of histidine. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with imidazoleglycerol-phosphate dehydratase can lead to altered gene expression and metabolic flux in cells . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of imidazoleglycerol-phosphate dehydratase, competitively inhibiting its activity . This inhibition disrupts the histidine biosynthesis pathway, leading to reduced histidine levels in cells. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the histidine biosynthesis pathway . It inhibits imidazoleglycerol-phosphate dehydratase, leading to reduced histidine production and altered metabolic flux . The compound may also interact with other metabolic enzymes, affecting the levels of various metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications
特性
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-7-4(11)2-10-3-8-5(6)9-10/h3H,2H2,1H3,(H2,6,9)(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTQAHBRUGJKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


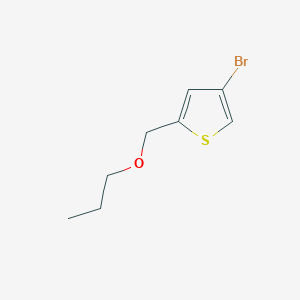
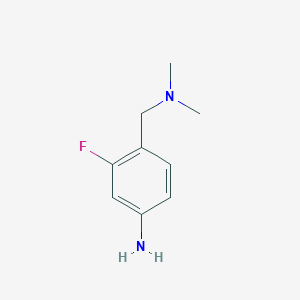
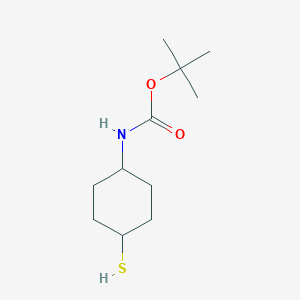


![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)


![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)
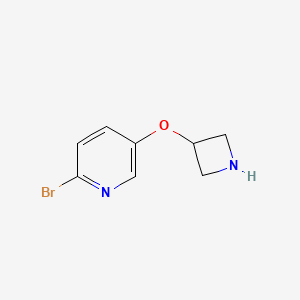
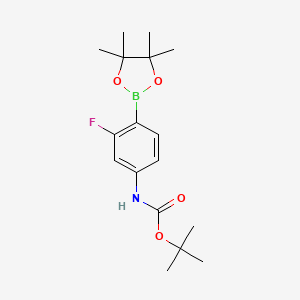

![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
